![molecular formula C12H22N2 B13599766 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine: is an organic compound that features a bicyclic structure combined with a piperazine ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of bicyclo[2.2.1]heptan-2-ylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated derivatives, sodium hydroxide, and other bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bicyclic structures.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: 1-(Bicyclo[221]heptan-2-ylmethyl)piperazine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It can be used as a ligand in receptor binding studies to understand the mechanisms of receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural properties may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine is used in the production of specialty chemicals and intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the piperazine ring.
Piperazine: A simpler compound that forms the basis of many derivatives, including 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine.
Uniqueness: this compound is unique due to its combination of a bicyclic structure with a piperazine ring. This dual structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H22N2 |
|---|---|
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanylmethyl)piperazine |
InChI |
InChI=1S/C12H22N2/c1-2-11-7-10(1)8-12(11)9-14-5-3-13-4-6-14/h10-13H,1-9H2 |
Clé InChI |
WGIIBPUESMLESE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


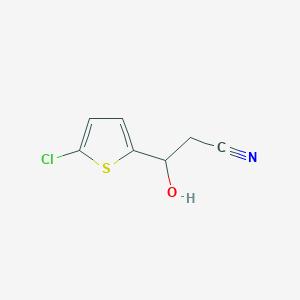
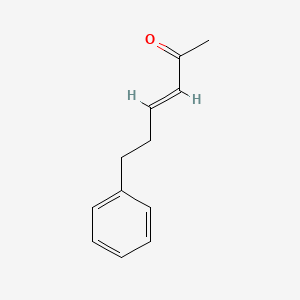

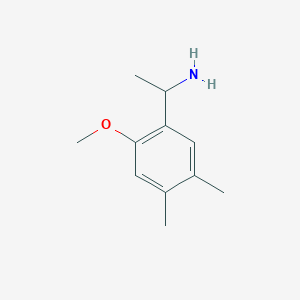
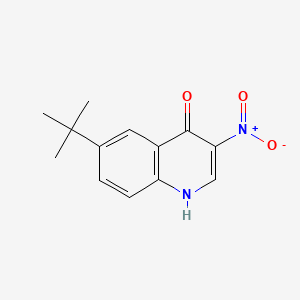
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
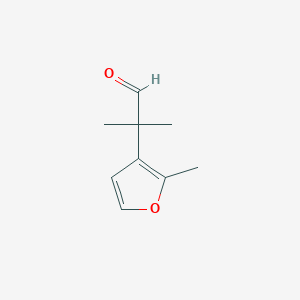

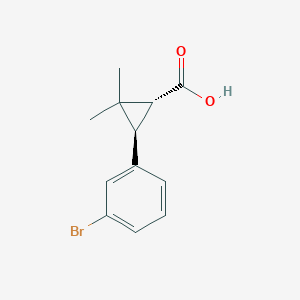
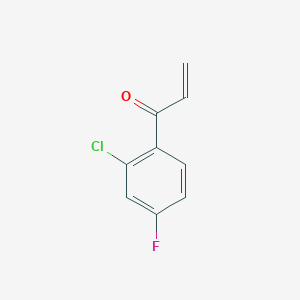


![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
